molecular formula C11H12O4S B11049284 (2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid

(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid

Cat. No.: B11049284
M. Wt: 240.28 g/mol
InChI Key: YDPRYUXDBRYSIN-VQHVLOKHSA-N
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Description

(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylacrylic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12O4S

Molecular Weight

240.28 g/mol

IUPAC Name

(E)-2-methyl-3-(4-methylphenyl)sulfonylprop-2-enoic acid

InChI

InChI=1S/C11H12O4S/c1-8-3-5-10(6-4-8)16(14,15)7-9(2)11(12)13/h3-7H,1-2H3,(H,12,13)/b9-7+

InChI Key

YDPRYUXDBRYSIN-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C)/C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=C(C)C(=O)O

Origin of Product

United States

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